molecular formula C9H14Cl2NPSi B14564059 P-Phenyl-N-(trimethylsilyl)phosphonimidic dichloride CAS No. 61499-70-5

P-Phenyl-N-(trimethylsilyl)phosphonimidic dichloride

Cat. No.: B14564059
CAS No.: 61499-70-5
M. Wt: 266.18 g/mol
InChI Key: OEKFJBPWCWMUPV-UHFFFAOYSA-N
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Description

Dichlorophenyl(trimethylsilylimino)phosphine is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a trimethylsilylimino group, and a phosphine moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of dichlorophenyl(trimethylsilylimino)phosphine typically involves the reaction of dichlorophenylphosphine with trimethylsilylimine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Industrial production methods often utilize Friedel-Crafts alkylation reactions, where phosphorus trichloride reacts with benzene in the presence of anhydrous aluminum chloride as a catalyst . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Dichlorophenyl(trimethylsilylimino)phosphine undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. The major products formed from these reactions are often organophosphorus compounds with diverse functional groups.

Scientific Research Applications

Dichlorophenyl(trimethylsilylimino)phosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorophenyl(trimethylsilylimino)phosphine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the trimethylsilylimino group can stabilize reactive intermediates. This dual functionality allows the compound to participate in a wide range of chemical reactions, targeting different molecular pathways.

Comparison with Similar Compounds

Dichlorophenyl(trimethylsilylimino)phosphine can be compared with other organophosphorus compounds such as:

The uniqueness of dichlorophenyl(trimethylsilylimino)phosphine lies in its combination of functional groups, which provides enhanced reactivity and stability in various chemical processes.

Properties

CAS No.

61499-70-5

Molecular Formula

C9H14Cl2NPSi

Molecular Weight

266.18 g/mol

IUPAC Name

dichloro-phenyl-trimethylsilylimino-λ5-phosphane

InChI

InChI=1S/C9H14Cl2NPSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

OEKFJBPWCWMUPV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=P(C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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